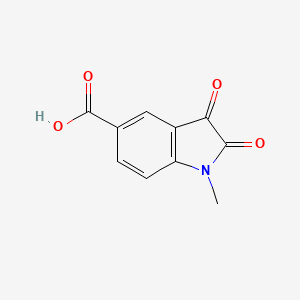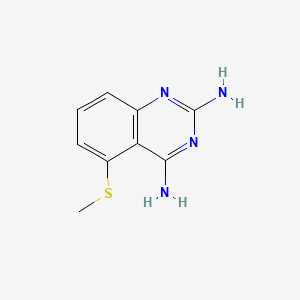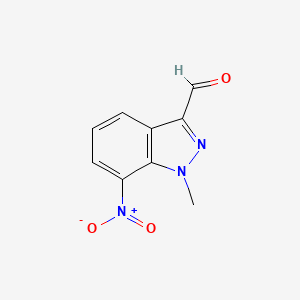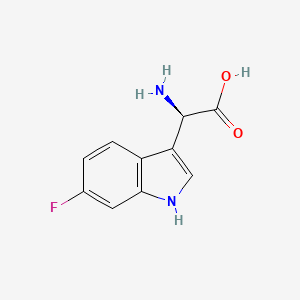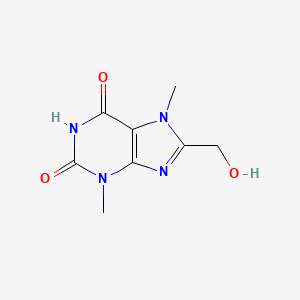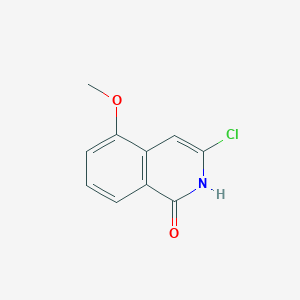
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones It is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the isoquinolinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.
Cyclization: The intermediate formed undergoes cyclization to form the isoquinolinone core.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinolinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups introduced at specific positions on the ring.
科学的研究の応用
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-methoxy-2H-isoquinolin-1-one
- 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
3-chloro-5-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(8)5-9(11)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChIキー |
PWJYFMPMNIYTGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


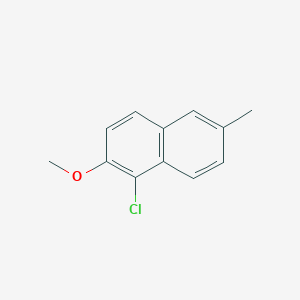
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
